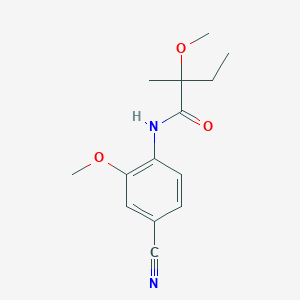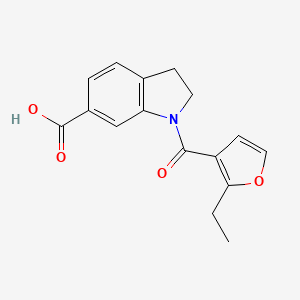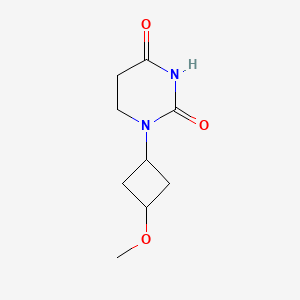
N-(1,1-diphenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diphenylethyl)acetamide, commonly known as N-phenyl-2-phenylethanamide, is an organic compound that belongs to the class of amides. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents such as ethanol, ether, and chloroform. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,1-diphenylethyl)acetamide is not fully understood. However, it is believed to act as a modulator of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal activity in the central nervous system. By modulating GABA receptors, N-(1,1-diphenylethyl)acetamide may exert its pharmacological effects such as anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-(1,1-diphenylethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In animal studies, it has been found to possess anticonvulsant, anxiolytic, and analgesic effects. It has also been shown to reduce inflammation and oxidative stress in the brain. These effects may be attributed to its ability to modulate GABA receptors and regulate neuronal activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-diphenylethyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the lab. It is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, one limitation of using N-(1,1-diphenylethyl)acetamide in lab experiments is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(1,1-diphenylethyl)acetamide. One potential area of research is the development of new compounds based on its structure that exhibit improved pharmacological properties. Another area of research is the investigation of its potential applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,1-diphenylethyl)acetamide and its effects on neuronal activity in the brain.
Métodos De Síntesis
N-(1,1-diphenylethyl)acetamide can be synthesized through the reaction of N-phenylethanamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain pure N-(1,1-diphenylethyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1,1-diphenylethyl)acetamide has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds such as N-(1,1-diphenylethyl)propionamide and N-(1,1-diphenylethyl)butyramide. These compounds have potential applications in the pharmaceutical industry as they exhibit various biological activities such as anticonvulsant, analgesic, and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(1,1-diphenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(18)17-16(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEBCWHGMVUZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-diphenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)


![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
